

# A Technical Guide to the Biosynthesis of Tilivalline in Gut Bacteria

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## Compound of Interest

Compound Name: *Tilivalline*

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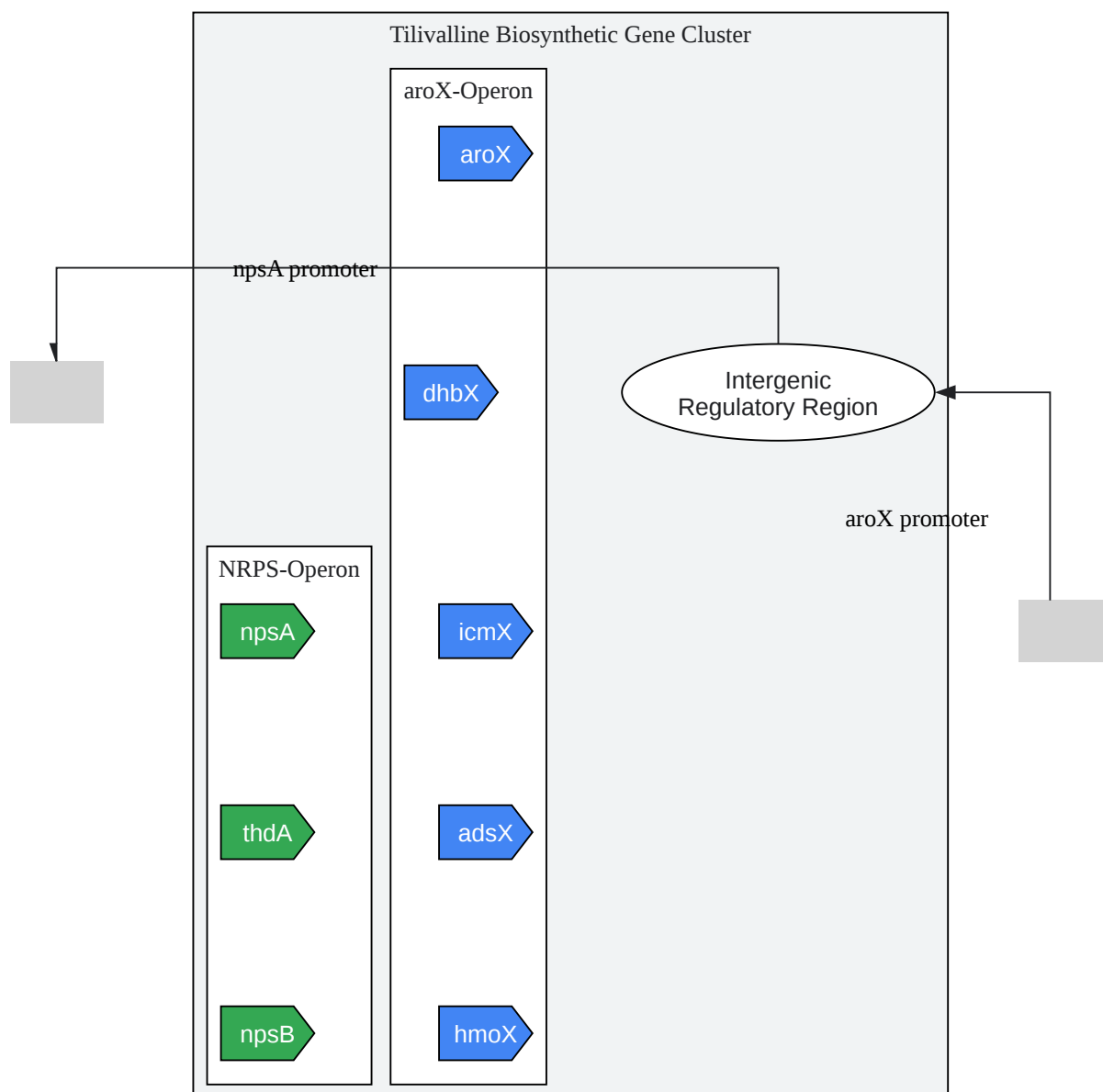
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of **tilivalline**, an enterotoxin produced by the gut bacterium *Klebsiella oxytoca*. **Tilivalline** and its precursor, tilimycin, are implicated in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC). A thorough understanding of this pathway is critical for developing diagnostic tools and therapeutic interventions.

## The Tilivalline Biosynthetic Gene Cluster

The genetic architecture for **tilivalline** synthesis is located on a pathogenicity island within the *K. oxytoca* genome.<sup>[1][2]</sup> The genes are organized into two divergently transcribed operons: the aroX-operon and the nonribosomal peptide synthetase (NRPS)-operon.<sup>[1][3][4]</sup>

- **aroX-Operon:** This cluster contains genes responsible for synthesizing the precursor 3-hydroxyanthranilic acid (3HAA). It includes *aroX*, *dhbX*, *icmX*, *adsX*, and *hmoX*.
- **NRPS-Operon:** This operon encodes the core nonribosomal peptide synthetase machinery required for assembling the pyrrolobenzodiazepine (PBD) scaffold. It consists of the genes *npsA*, *thdA*, and *npsB*.



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Genetic organization of the **tilivalline** biosynthetic operons.

## The Biosynthetic Pathway

The synthesis of **tilivalline** is a multi-step process involving both enzymatic and non-enzymatic reactions. It begins with the formation of a key precursor from the central metabolism, followed by NRPS-mediated assembly, and concludes with a spontaneous chemical modification.

The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

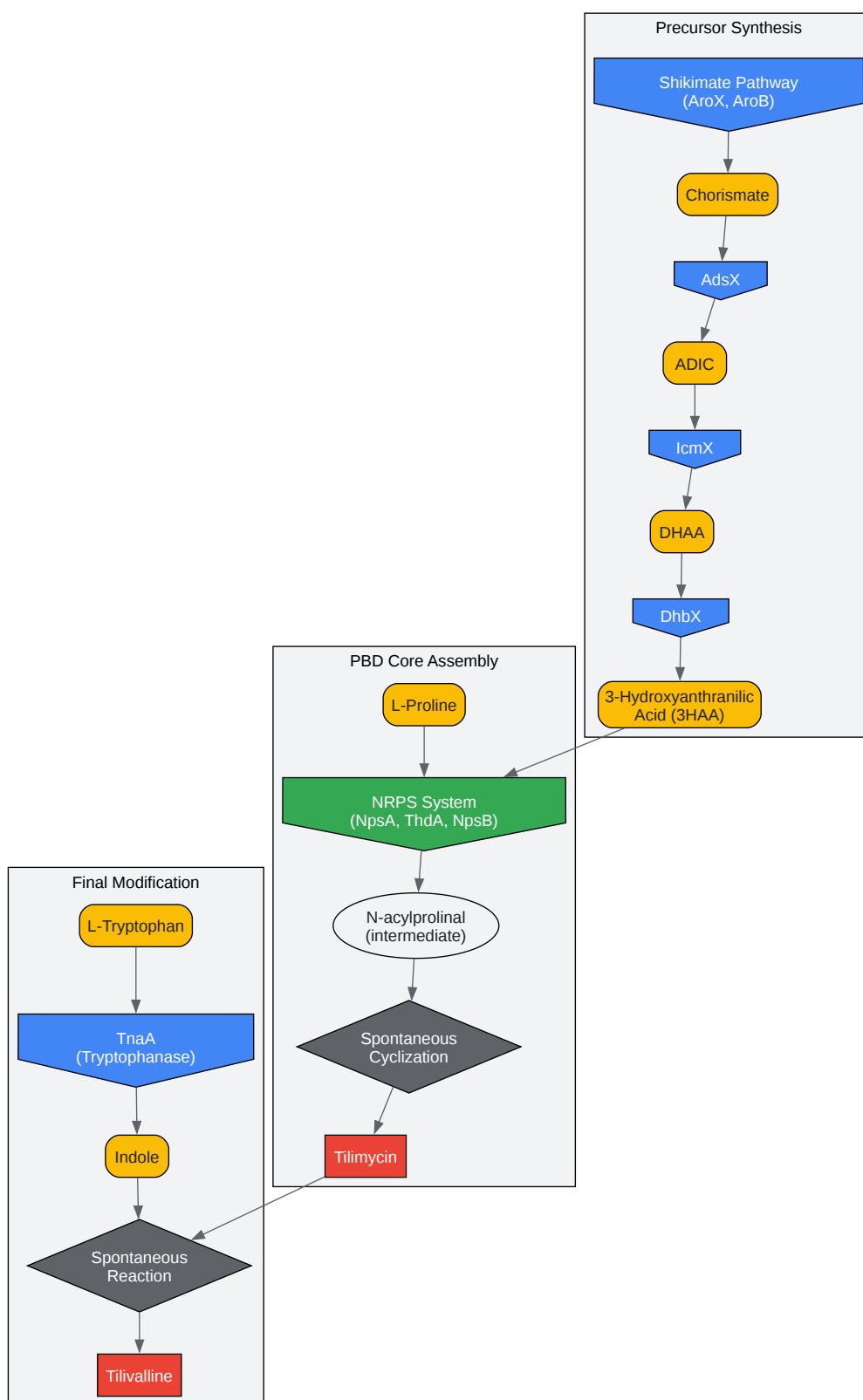
- **Chorismate to ADIC:** The enzymes AroX (2-keto-3-deoxy-d-arabino-heptulosonate phosphate synthase) and AroB (3-dehydroquinate synthase) are essential for producing the chorismate precursor. Chorismate is then converted to 2-amino-2-deoxychorismate (ADIC) by the synthase AdsX.
- **ADIC to DHAA:** The isochorismatase IcmX converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHAA).
- **DHAA to 3HAA:** Finally, the dehydrogenase DhbX catalyzes the oxidation of DHAA to yield 3-hydroxyanthranilic acid (3HAA), the first key building block for the PBD core.

The core of the molecule is assembled by a bimodular NRPS system composed of three proteins: NpsA, ThdA, and NpsB.

- **Substrate Activation:** The stand-alone adenylation (A) domain protein, NpsA, selects and activates 3HAA. Concurrently, the NpsB protein's A-domain activates L-proline.
- **Thiolation:** The activated amino acids are transferred to thiolation (T) domains (also known as peptidyl carrier proteins). 3HAA is loaded onto the stand-alone T-domain protein ThdA, while L-proline is loaded onto the T-domain within NpsB.
- **Condensation:** The condensation (C) domain of NpsB catalyzes the formation of an amide bond between the NpsA/ThdA-bound 3HAA and the NpsB-bound L-proline.
- **Reductive Release and Cyclization:** The C-terminal reductase (Re) domain of NpsB reductively releases the dipeptide, yielding L-N-(3-hydroxyanthraniloyl)prolinal. This intermediate is unstable and spontaneously cyclizes to form tilimycin, a mixture of diastereomeric amins in equilibrium with an imine species.

The final step in the pathway does not require an enzyme.

- Indole Production: The bacterial tryptophanase, encoded by the *tnaA* gene, cleaves L-tryptophan to produce indole, pyruvate, and ammonium.
- Spontaneous Reaction: The highly reactive imine intermediate of tilimycin undergoes a spontaneous Friedel-Crafts-like alkylation reaction with indole. This nucleophilic attack by indole forms the final product, **tilivalline**.



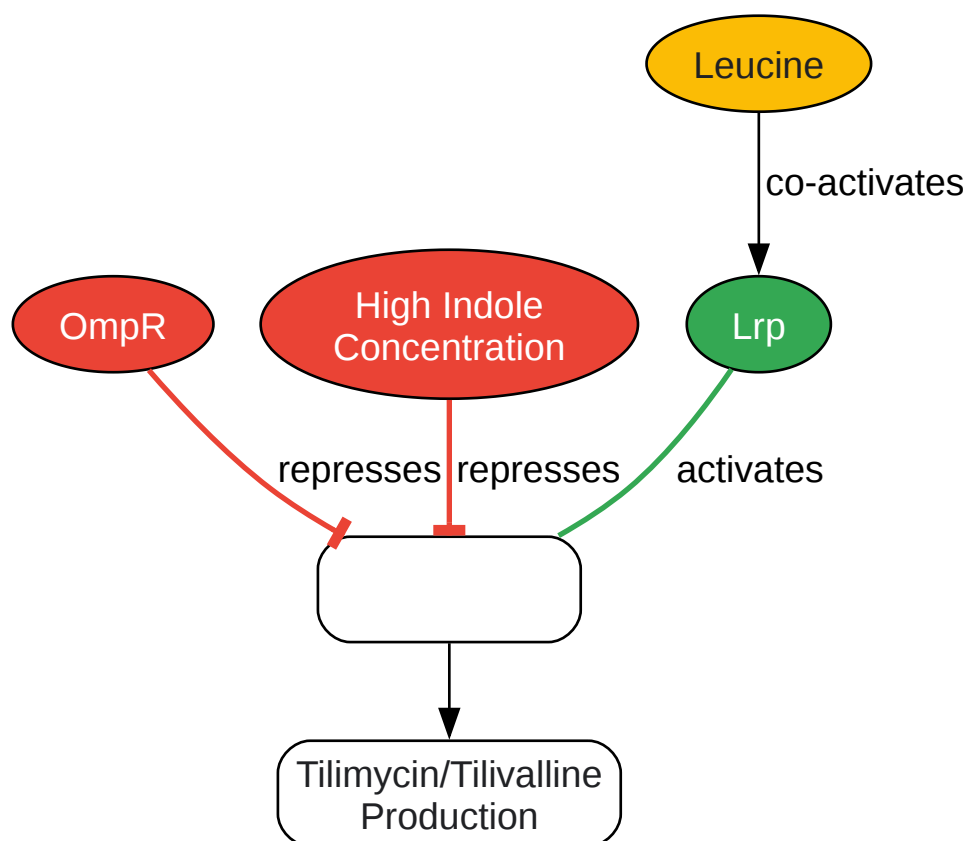
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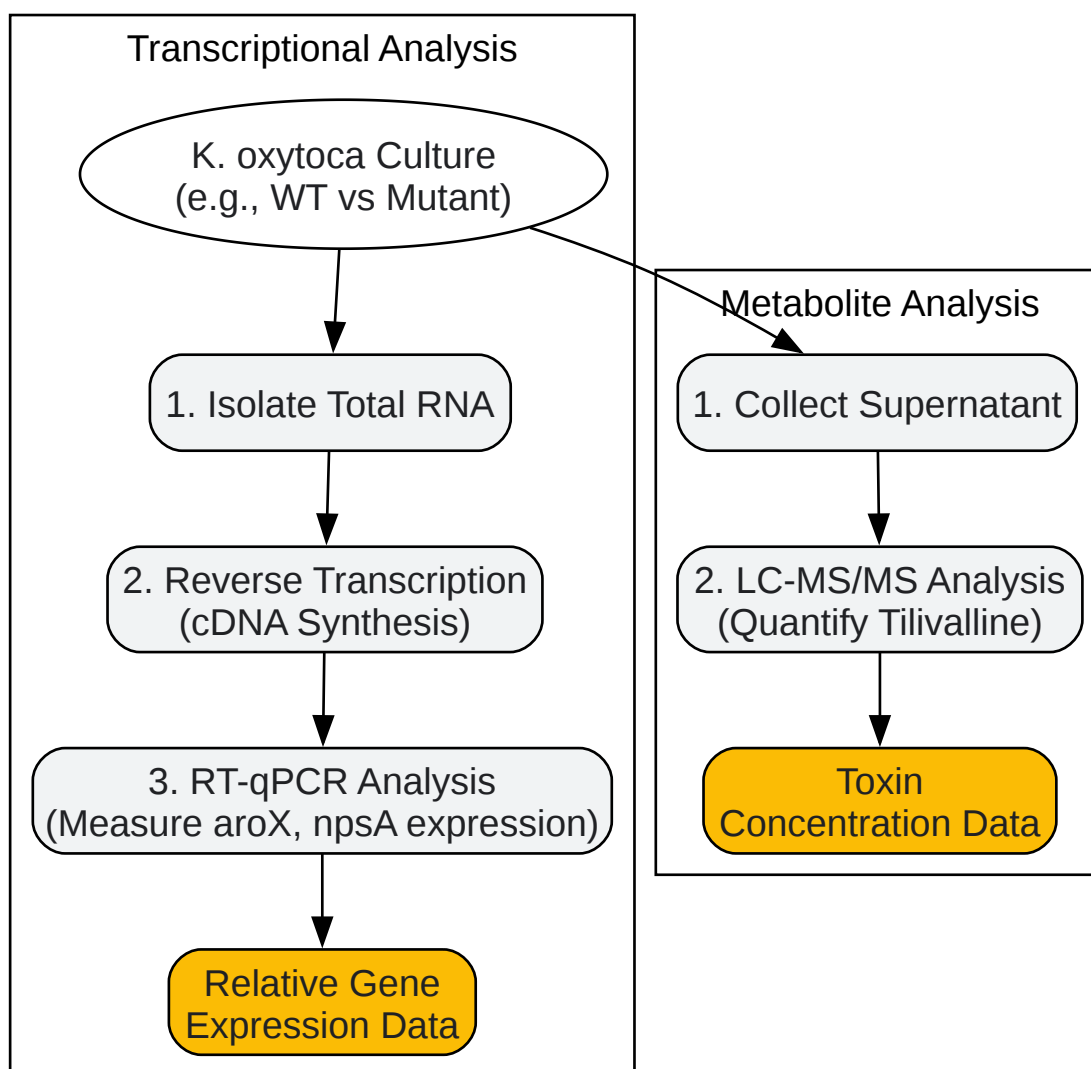
The complete biosynthetic pathway of **tilivalline**.

## Regulation of Biosynthesis

The production of **tilivalline** is tightly regulated at the transcriptional level by several global regulators, which respond to environmental and nutritional cues.

- **Positive Regulation by Lrp:** The Leucine-responsive Regulatory Protein (Lrp) is a key transcriptional activator. Lrp directly binds to the intergenic region between the *aroX* and *npsA* genes, activating the transcription of both operons. This activation is dependent on the presence of leucine.
- **Positive Regulation by CRP:** The cAMP Receptor Protein (CRP) also positively regulates the expression of the biosynthetic genes. This regulation is enhanced by the presence of lactose.
- **Negative Regulation by OmpR:** The response regulator OmpR, part of the EnvZ/OmpR two-component system that senses environmental osmolarity, acts as a repressor. In an *ompR* deletion mutant, the transcription of *aroX* and *npsA* is significantly increased.
- **Indole-mediated Repression:** While indole is a necessary substrate for the final step, high concentrations of exogenous indole repress the transcription of *npsA* and *npsB*, thereby reducing the production of the tilimycin precursor.





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